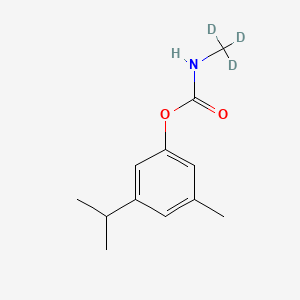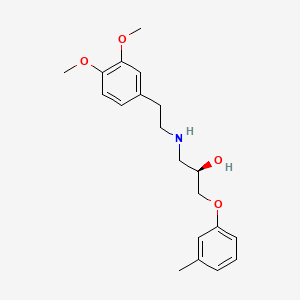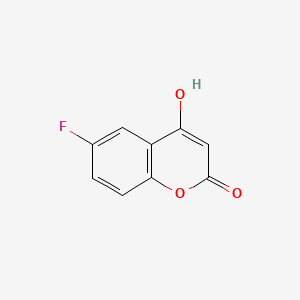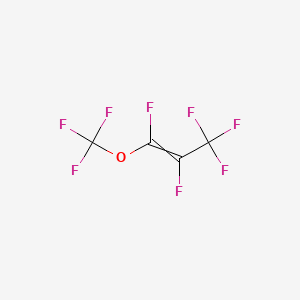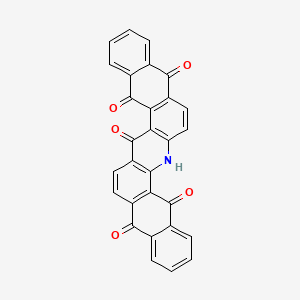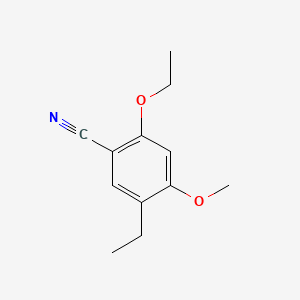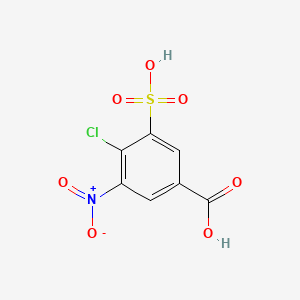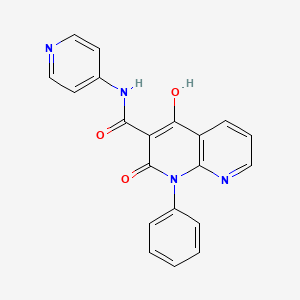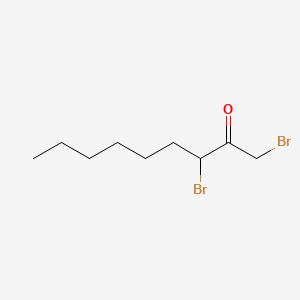
(8α,9β,13α,14β,17Z)-16β-(Acetyloxy)-7α-hydroxy-3,6-dioxo-29-nor-5α-dammara-1,17(20),24-trien-21-oic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(8α,9β,13α,14β,17Z)-16β-(Acetyloxy)-7α-hydroxy-3,6-dioxo-29-nor-5α-dammara-1,17(20),24-trien-21-oic” is a complex organic molecule with a unique structure. Compounds of this nature often belong to a class of natural products or synthetic derivatives with significant biological and chemical properties. This article aims to provide an in-depth look at the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the core structure followed by functional group modifications. Common synthetic routes may include:
Cyclization reactions: to form the core structure.
Oxidation and reduction reactions: to introduce or modify functional groups.
Acetylation: to introduce the acetyloxy group.
Industrial Production Methods
Industrial production of complex organic molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Batch processing: for small-scale production.
Continuous flow chemistry: for large-scale production.
Purification techniques: such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield ketones or carboxylic acids.
Reduction: may yield alcohols or alkanes.
Substitution: may yield halogenated compounds or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with metabolic pathways: Affecting cellular processes.
Inducing or inhibiting gene expression: Altering protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(8α,9β,13α,14β,17Z)-16β-(Acetyloxy)-7α-hydroxy-3,6-dioxo-29-nor-5α-dammara-1,17(20),24-trien-21-oic: shares structural similarities with other dammarane-type compounds.
Other dammarane derivatives: Known for their biological activities and applications.
Uniqueness
- The unique combination of functional groups and structural features distinguishes this compound from other similar molecules.
- Its specific biological and chemical properties make it a valuable subject of study.
Eigenschaften
CAS-Nummer |
10072-61-4 |
|---|---|
Molekularformel |
C31H42O7 |
Molekulargewicht |
526.67 |
IUPAC-Name |
(2E)-2-[(4S,5S,7S,8S,9S,10R,13R,14S,16S)-16-acetyloxy-7-hydroxy-4,8,10,14-tetramethyl-3,6-dioxo-5,7,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H42O7/c1-16(2)9-8-10-19(28(36)37)24-20-11-12-23-29(5)14-13-21(33)17(3)25(29)26(34)27(35)31(23,7)30(20,6)15-22(24)38-18(4)32/h9,13-14,17,20,22-23,25,27,35H,8,10-12,15H2,1-7H3,(H,36,37)/b24-19+/t17-,20+,22+,23+,25-,27-,29-,30+,31-/m1/s1 |
InChI-Schlüssel |
NYJDXBJYHJHHQS-QQQMTEFDSA-N |
SMILES |
CC1C2C(=O)C(C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


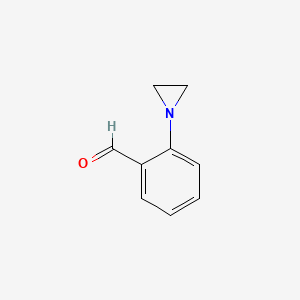
![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)
